molecular formula C18H21N3O2 B2893062 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one CAS No. 2034580-91-9

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2893062
CAS No.: 2034580-91-9
M. Wt: 311.385
InChI Key: CSDVQPAADOZRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a unique structure that combines a pyridazinyl group, a pyrrolidinyl group, and a phenylpropanone moiety, making it an intriguing subject for scientific exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The starting material, 6-methylpyridazine, undergoes a nucleophilic substitution reaction with an appropriate leaving group to form the 6-methylpyridazin-3-yl intermediate.

    Pyrrolidinylation: The intermediate is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group.

    Phenylpropanone Addition: Finally, the compound is subjected to a Friedel-Crafts acylation reaction with phenylpropanone to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-((6-Methylpyridazin-3-yl)oxy)phenyl)(pyrrolidin-1-yl)methanone
  • 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Uniqueness

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-7-9-17(20-19-14)23-16-11-12-21(13-16)18(22)10-8-15-5-3-2-4-6-15/h2-7,9,16H,8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDVQPAADOZRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.